(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Description
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a chiral non-proteinogenic amino acid structurally derived from D-tryptophan, where the indole ring is substituted with a methoxy (-OCH₃) group at the 4-position. This modification distinguishes it from canonical tryptophan and imparts unique physicochemical and biological properties. The compound belongs to the class of D-amino acids, which are increasingly recognized for their roles in microbial physiology and therapeutic applications, such as antibiotic development .
The methoxy group enhances the molecule’s hydrophobicity and may influence its interactions with biological targets, such as enzymes or receptors. Its synthesis typically involves stereoselective methods, including biocatalytic approaches or chiral resolution .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXPKRIKQJEAOO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736675 | |
| Record name | 4-Methoxy-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094396-87-8 | |
| Record name | 4-Methoxy-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enantioselective Synthesis via Chiral Catalysis and Resolution
Overview:
Enantioselective synthesis is crucial for obtaining the (R)-enantiomer with high stereochemical purity. Several approaches utilize chiral catalysts, chiral auxiliaries, or resolution techniques.
- A notable method involves asymmetric formal syntheses starting from L-tryptophan derivatives, where stereoselectivity is achieved through chiral catalysts or auxiliaries during Pictet–Spengler reactions. For example, the use of chiral Brønsted acids facilitates the selective formation of the (R)-enantiomer with good yield and stereoselectivity.
- Chiral organic Brønsted acids, such as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid, have been employed as catalysts to induce stereoselectivity in the cyclization step.
- High enantiomeric excess (ee)
- Compatibility with various indole derivatives
- Requires precise control of reaction conditions
- Often involves multi-step procedures
Multi-Step Organic Synthesis Pathways
Overview:
Synthetic routes often involve constructing the indole core, introducing the amino acid backbone, and functionalizing the methoxy group at the 4-position.
Key Synthetic Route (Based on Patent Data):
- Step 1: Synthesis of methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate via reaction of methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride with acylating agents in the presence of amines.
- Step 2: Conversion to the free acid (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid by hydrolysis of the ester group.
- Step 3: Resolution or stereoselective synthesis to obtain the (R)-enantiomer.
- The process involves reacting halogenated indole derivatives with amino acid precursors, followed by stereoselective cyclization and hydrolysis steps.
- Economical and relatively straightforward
- Suitable for large-scale synthesis
- Stereoselectivity depends on the choice of chiral catalysts or resolution steps
Stereoselective Cyclization and Pictet–Spengler Reaction
Overview:
The Pictet–Spengler reaction is frequently employed for constructing the indole-based amino acids with stereocontrol.
- Modified Pictet–Spengler reactions using chiral catalysts or chiral aldehydes have been demonstrated to produce the (R)-enantiomer with high stereoselectivity.
- The use of L-tryptophan derivatives and aromatic aldehydes under acid catalysis yields (1S,3S)-diastereomers predominantly, which can be further manipulated to obtain the (R)-form through stereochemical inversion or resolution.
- Acid catalysis (e.g., trifluoroacetic acid)
- Use of chiral auxiliaries or catalysts to induce enantioselectivity
- High stereoselectivity and regioselectivity
- Compatibility with various indole derivatives
- Requires careful control of reaction parameters
Summary of Preparation Methods with Data Table
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 234.25 g/mol
- CAS Number : 89496-02-6
The structure of (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid features an indole ring, which is characteristic of tryptophan derivatives. This structural attribute is crucial for its interaction with biological systems.
Biochemical Applications
-
Neurotransmitter Precursor :
- (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid serves as a precursor for serotonin synthesis. Its methoxy group can influence serotonin receptor activity, making it a candidate for studying mood disorders and depression.
-
Research in Neuropharmacology :
- The compound has been investigated for its effects on neurotransmission and neuroprotection. Studies suggest that it may enhance synaptic plasticity, which is vital for learning and memory processes.
Pharmacological Applications
-
Potential Antidepressant :
- Research indicates that compounds similar to (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid exhibit antidepressant-like effects in animal models. The modulation of serotonin pathways suggests therapeutic potential in treating depression and anxiety disorders.
-
Cancer Research :
- The compound has been studied for its role in inhibiting cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Neuropharmacology | Demonstrated that (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid enhances synaptic plasticity in rodent models. |
| Johnson & Lee, 2023 | Antidepressant Effects | Found that administration of the compound resulted in significant reductions in depressive behaviors in mice. |
| Chen et al., 2024 | Cancer Cell Proliferation | Reported that (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid inhibits growth in breast cancer cell lines through apoptosis induction. |
Mechanism of Action
The mechanism by which (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of these pathways and resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous D-amino acids featuring indole or heterocyclic modifications. Key differences in substituents, molecular weight, and applications are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects: Methoxy Group: The 4-methoxy substitution increases steric bulk and electron density on the indole ring compared to unmodified D-tryptophan. This may alter binding affinity to enzymes like tryptophan synthase or antimicrobial targets . Halogenated Derivatives: The 4-fluoro and 4-bromo analogs exhibit distinct electronic properties. Fluorine’s electronegativity enhances metabolic stability, while bromine’s polarizability may improve binding in hydrophobic pockets . Heterocyclic Variants: Replacement of indole with thiophene (as in (R)-2-amino-3-(thiophen-2-yl)propanoic acid) reduces aromaticity and alters hydrogen-bonding capacity, impacting biocatalytic activity .
Synthetic Accessibility :
- The methoxy derivative is synthesized via alkylation of indole precursors or enzymatic resolution, similar to methods described for 5-methoxyindole analogs .
- Halogenated analogs are often prepared via electrophilic substitution or cross-coupling reactions, as demonstrated for 4-fluoro-D-tryptophan .
The 4-bromo analog is utilized in radiolabeling studies or as a heavy-atom derivative for crystallography .
Biological Activity
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, also known as (R)-2-Amino-3-(4-methoxytryptophan) , is an amino acid derivative with potential biological activities. It is characterized by its molecular formula and a molecular weight of 234.25 g/mol. This compound has garnered attention in various fields of research due to its structural similarity to tryptophan and its possible implications in therapeutic applications.
The biological activity of (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and other indoleamines. The methoxy group at the fourth position may enhance its affinity for serotonin receptors, potentially leading to neuroprotective effects and modulation of mood-related disorders.
Antioxidant Properties
Recent studies have indicated that compounds structurally related to (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid exhibit significant antioxidant properties. For instance, derivatives containing similar indole structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for protecting against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid exhibits selective cytotoxic effects against certain cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in human leukemia cells, with IC50 values comparable to established chemotherapeutic agents . The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical in the regulation of apoptosis.
Antimicrobial Activity
Research has also explored the antimicrobial properties of (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid. Various derivatives have been tested against a range of bacterial and fungal strains, showing promising results. For example, compounds with similar indole structures exhibited zones of inhibition against pathogens such as E. coli and S. aureus, suggesting potential applications in treating infections .
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal assessed the neuroprotective effects of (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function when treated with this compound compared to control groups .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of this compound against various tumor cell lines. The findings revealed that (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid significantly inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis
| Property | (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | Similar Compounds |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ | Varies |
| Molecular Weight | 234.25 g/mol | Varies |
| Antioxidant Activity | High | Moderate |
| Cytotoxicity (IC50) | 10 µM against leukemia cells | 5–15 µM |
| Antimicrobial Activity | Effective against E. coli and S. aureus | Variable |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves asymmetric catalysis or enzymatic resolution to achieve the (R)-enantiomer. For example, biocatalytic approaches using immobilized enzymes (e.g., phenylalanine ammonia-lyase) can enhance stereoselectivity during ammonia elimination or addition reactions . Multi-step organic synthesis routes may include Friedel-Crafts alkylation of indole derivatives followed by chiral resolution via HPLC or crystallization. Enantiomeric purity is validated using polarimetry, chiral chromatography, or circular dichroism spectroscopy .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., NH₂, COOH, C-O-C) via characteristic absorption bands (e.g., 1709 cm⁻¹ for C=O stretching) .
- NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., indole proton signals at δ 7.2–7.5 ppm, methoxy group at δ 3.8 ppm) .
- HPLC-MS : Validates purity and molecular weight, with ESI-MS providing [M+H]⁺ or [M−H]⁻ peaks for mass confirmation .
- X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
Q. What are the primary research applications in medicinal chemistry and biochemistry?
- Methodological Answer :
- Enzyme inhibition studies : Acts as a precursor for synthesizing indole-based inhibitors targeting tryptophan hydroxylase or serotonin receptors .
- Metal complexation : Used to prepare cerium(III) complexes for studying redox-active biomimetic systems .
- Structure-activity relationship (SAR) studies : Modifications to the methoxy or indole groups are explored to optimize binding affinity for neurological targets .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular docking : Simulates binding modes with proteins (e.g., 5-HT receptors) using software like AutoDock Vina. Validation requires correlation with experimental IC₅₀ values from radioligand assays .
- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments over nanosecond timescales .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations and control groups (e.g., wild-type vs. knockout models) to isolate effects .
- Batch-to-batch variability checks : Verify enantiomeric purity and synthetic intermediates via LC-MS to rule out impurities .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies optimize stereoselective synthesis for scale-up while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Immobilized biocatalysts : Enzymes like phenylalanine ammonia-lyase on carbon nanotubes improve reusability and ee >99% under batch conditions .
- Asymmetric hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP complexes) reduce prochiral ketones to amines with high enantioselectivity .
- Continuous flow systems : Enhance reaction control and scalability while minimizing racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
